molecular formula C7H6FNO2 B1446695 3-Fluoro-6-methoxypyridine-2-carbaldehyde CAS No. 1227584-16-8

3-Fluoro-6-methoxypyridine-2-carbaldehyde

Cat. No.: B1446695
CAS No.: 1227584-16-8
M. Wt: 155.13 g/mol
InChI Key: RKKUVFMSCLZKEV-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring .

Properties

IUPAC Name

3-fluoro-6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKUVFMSCLZKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227584-16-8
Record name 3-fluoro-6-methoxypyridine-2-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of 6-methoxypyridine-2-carbaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-6-methoxypyridine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methoxypyridine-2-carbaldehyde is unique due to the combination of the fluorine and methoxy substituents on the pyridine ring. This combination can enhance the compound’s chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

3-Fluoro-6-methoxypyridine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring, contribute to its biological activity and reactivity. This article explores its biological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C7_7H6_6FNO2_2
  • Molecular Weight : 155.13 g/mol
  • IUPAC Name : this compound

The presence of both a fluorinated group and a methoxy group enhances the compound's lipophilicity and potential interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The specific mechanisms can include:

  • Enzyme Inhibition : The aldehyde group may participate in enzyme-catalyzed reactions, potentially acting as an electrophile that modifies enzyme activity.
  • Receptor Binding : The compound may exhibit affinity for certain receptors due to its structural characteristics, influencing signaling pathways related to neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

These studies often utilize methods such as agar disk diffusion assays to evaluate the zone of inhibition compared to standard antibiotics like chloramphenicol .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed using MTT assays on various cancer cell lines. These assays measure cell viability post-treatment with different concentrations of the compound. The results indicate a dose-dependent inhibition of cell growth, with IC50_{50} values determined for specific cancer types.

Case Studies

  • Antimicrobial Activity Evaluation :
    A study conducted on synthesized derivatives demonstrated that this compound exhibited significant antimicrobial properties when tested against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound showed zones of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    In another investigation focusing on cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results indicated that at concentrations ranging from 0.25 mg/mL to 1.0 mg/mL, there was a notable decrease in cell viability across multiple cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
3-Fluoropyridine-2-carbaldehydeLacks methoxy groupDifferent reactivity profiles
6-Methoxypyridine-2-carbaldehydeLacks fluorine atomAltered biological activity
5-Fluoro-2-methoxypyridine-3-carboxaldehydeDifferent substitution patternVariability in reactivity

The combination of both fluorine and methoxy groups in this compound enhances its reactivity and biological activity compared to other structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-6-methoxypyridine-2-carbaldehyde

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